The Core Mechanism of LY 171859 (Tomelukast) in Respiratory Diseases: An In-depth Technical Guide
The Core Mechanism of LY 171859 (Tomelukast) in Respiratory Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of LY 171859 (Tomelukast) was discontinued. Consequently, publicly available data specific to this compound is limited. This guide provides a comprehensive overview of its mechanism of action based on available information and supplements it with representative data from other well-characterized cysteinyl leukotriene receptor antagonists (LTRAs), such as montelukast and zafirlukast, to illustrate the core principles of this drug class.
Executive Summary
LY 171859, also known as Tomelukast or LY 171883, is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). In respiratory diseases such as asthma, cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that induce bronchoconstriction, increase vascular permeability leading to airway edema, enhance mucus secretion, and promote eosinophil recruitment. By blocking the binding of these leukotrienes, particularly LTD₄, to the CysLT1 receptor on airway smooth muscle cells and inflammatory cells, Tomelukast was developed to attenuate the inflammatory cascade and alleviate the symptoms of respiratory diseases. This guide delves into the molecular mechanism of action, downstream signaling pathways, and the experimental methodologies used to characterize compounds of this class.
Core Mechanism of Action: CysLT1 Receptor Antagonism
The primary mechanism of action of LY 171859 (Tomelukast) is its high-affinity, selective, and competitive antagonism of the CysLT1 receptor.
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Cysteinyl Leukotrienes (CysLTs): These are lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They are key players in the pathophysiology of asthma and allergic rhinitis.
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CysLT1 Receptor: A G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells, eosinophils, mast cells, and macrophages.
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Competitive Antagonism: Tomelukast binds to the CysLT1 receptor at the same site as the endogenous ligand, LTD₄, but does not activate the receptor. This competitive inhibition prevents the downstream signaling cascade initiated by CysLTs.
This targeted blockade of the CysLT1 receptor is intended to lead to:
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Bronchodilation: By preventing CysLT-mediated contraction of airway smooth muscle.
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Reduced Airway Inflammation: By inhibiting the recruitment and activation of inflammatory cells, particularly eosinophils.
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Decreased Airway Edema and Mucus Production: By blocking the increase in vascular permeability and mucus secretion induced by CysLTs.
Signaling Pathways
The binding of cysteinyl leukotrienes to the CysLT1 receptor activates intracellular signaling pathways that mediate the inflammatory and bronchoconstrictive effects. By blocking this initial step, LY 171859 (Tomelukast) inhibits these downstream events.
Quantitative Data
Due to the discontinued development of LY 171859 (Tomelukast), specific quantitative data is scarce. The following tables present the available data for Tomelukast and comparative data from other well-studied CysLT1 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Radioligand | Tissue/Cell Preparation | Kᵢ (nM) |
| Tomelukast (LY 171883) | CysLT₁ | [³H]LTD₄ | Guinea Pig Lung Membranes | ~680 |
| Zafirlukast | CysLT₁ | [³H]LTD₄ | Guinea Pig Lung Membranes | 0.34 |
| Montelukast | CysLT₁ | [³H]LTD₄ | Human Lung Membranes | 0.18 |
| LTD₄ (endogenous ligand) | CysLT₁ | [³H]LTD₄ | Guinea Pig Lung Membranes | ~0.7 |
Note: A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vivo Efficacy in Preclinical Models (Representative Data)
| Compound | Animal Model | Challenge | Endpoint | % Inhibition of Bronchoconstriction |
| Montelukast | Ovalbumin-sensitized Guinea Pig | Inhaled LTD₄ | Increase in Airway Resistance | ~70% at 0.1 mg/kg (i.v.) |
| Zafirlukast | Conscious Squirrel Monkey | Inhaled Ascaris suum antigen | Increase in Airway Resistance | >90% at 1 mg/kg (p.o.) |
Experimental Protocols
The characterization of CysLT1 receptor antagonists like LY 171859 (Tomelukast) involves a series of standardized in vitro and in vivo experiments.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compound for the CysLT1 receptor.
Methodology:
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Membrane Preparation: Membranes are prepared from a source rich in CysLT1 receptors, such as guinea pig lung tissue or a cell line engineered to express the human CysLT1 receptor. The tissue or cells are homogenized and centrifuged to isolate the membrane fraction.
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Competitive Binding: A fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Tomelukast).
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Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity trapped on the filter is then quantified using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Bronchoconstriction Model
Objective: To evaluate the ability of the test compound to inhibit LTD₄-induced or antigen-induced bronchoconstriction in an animal model of asthma.
Methodology (Guinea Pig Model):
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Animal Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin, to induce an allergic phenotype.
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Compound Administration: The test compound (e.g., Tomelukast) or vehicle is administered to the sensitized animals via the desired route (e.g., oral, intravenous).
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Bronchial Challenge: After a predetermined time, the animals are challenged with an inhaled aerosol of LTD₄ or the sensitizing antigen (ovalbumin).
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Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph to quantify the degree of bronchoconstriction.
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Data Analysis: The percentage inhibition of the bronchoconstrictor response by the test compound is calculated by comparing the response in the treated group to that in the vehicle-treated control group.
Conclusion
LY 171859 (Tomelukast) is a CysLT1 receptor antagonist that was developed for the treatment of respiratory diseases. Its mechanism of action is centered on the competitive inhibition of cysteinyl leukotriene binding to the CysLT1 receptor, thereby blocking the downstream signaling pathways that lead to bronchoconstriction and airway inflammation. Although its development was discontinued, the principles of its mechanism of action are well-established and shared with other clinically successful leukotriene receptor antagonists. The experimental protocols outlined in this guide represent the standard methodologies for the preclinical characterization of this important class of respiratory therapeutics.
